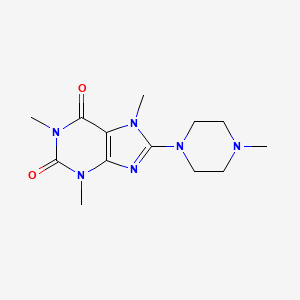

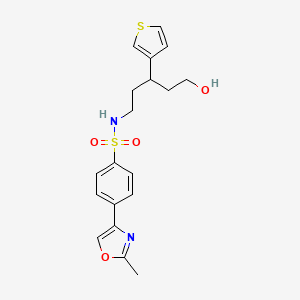

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological and pathological processes. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes, obesity, and cancer.

科学的研究の応用

COX-2 Inhibition for Anti-inflammatory Applications

This compound has been researched for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain, and selective inhibition can provide relief without the gastrointestinal side effects associated with non-selective NSAIDs .

Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

The compound’s structure is conducive to the synthesis of polysubstituted imidazo[1,2-a]pyridines, which are important in medicinal chemistry due to their antibacterial, anti-inflammatory, antiviral, and anticancer properties .

Development of New Medicinal Chemistry Methods

Its structure allows for the development of novel methods in synthetic organic and pharmaceutical chemistry, particularly in the synthesis of bioactive natural products and biological molecules that may be good drug candidates .

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

There is evidence that the activation of the O-GlcNAc pathway, to which this compound could contribute, is conducive to the survival of cells and tissues, indicating its potential in pro-survival pathways .

Pain Management

Due to its role as a COX-2 inhibitor, the compound could be used in the management of pain, offering a potentially safer alternative to traditional pain medications .

Fever Reduction

By inhibiting the COX-2 enzyme, which is involved in the fever response, this compound could be used to develop medications that help reduce fever .

Cancer Research

Given its potential role in the synthesis of compounds with anticancer properties, this compound could be valuable in cancer research, particularly in the design of new chemotherapy agents .

Drug Design and Discovery

The compound’s versatile structure makes it a valuable scaffold for drug design and discovery, aiding in the creation of new drugs with improved efficacy and reduced side effects .

特性

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-5-30-18-10-12-19(13-11-18)31(28,29)24-15-14-23-20(26)16-6-8-17(9-7-16)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDBSFFFVBHPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

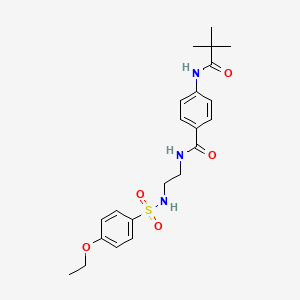

![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)

![4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2362871.png)

![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)

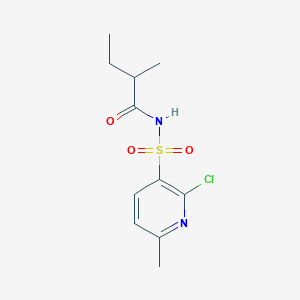

![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)

![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)

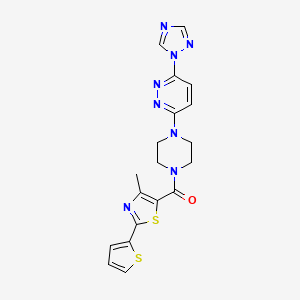

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)